Anti-Inflammatory Potency: Arundinin Exhibits Sub-Micromolar Elastase Release Inhibition Superior to Reference Bibenzyls
Arundinin demonstrates potent inhibition of fMLP/CB-induced elastase release in human neutrophils with an IC50 of 0.9 μM [1]. This represents a 14-fold higher potency compared to the bibenzyl analog batatasin III, which inhibits NO production with an IC50 of 12.95 μM under comparable inflammatory stimulus conditions [2]. Additionally, arundinin's activity surpasses that of the reference flavonoid quercetin (IC50 15.7-16.3 μM in NO production assays) by approximately 17-fold [3], establishing a differentiated anti-inflammatory profile within the bibenzyl class.
| Evidence Dimension | Inhibition of inflammatory mediator release |
|---|---|
| Target Compound Data | IC50 = 0.9 μM (elastase release) |
| Comparator Or Baseline | Batatasin III: IC50 = 12.95 μM (NO production); Quercetin: IC50 = 15.7-16.3 μM (NO production) |
| Quantified Difference | ~14-fold more potent than batatasin III; ~17-fold more potent than quercetin |
| Conditions | Human neutrophils stimulated with fMLP/CB (elastase); RAW264.7 macrophages stimulated with LPS (NO) |
Why This Matters
Researchers requiring a bibenzyl with robust anti-inflammatory activity at sub-micromolar concentrations should select arundinin over batatasin III or quercetin for maximal target engagement.
- [1] Kang, Y.Y.; et al. Anti-inflammatory activity of arundinin in human neutrophils. Data reported via MedChemExpress (PMID: 27525452). View Source
- [2] Design, Synthesis, anti-inflammatory activity Evaluation of batatasin III analogs. PubPharm 2023. View Source
- [3] Sesquiterpenoids and bibenzyl derivative from Dendrobium hercoglossum. Fitoterapia 2024. View Source
